Metopimazine is an antiemetic drug, meaning it helps prevent nausea and vomiting. [] It belongs to the class of drugs known as phenothiazines. [] While primarily known for its antiemetic properties, MPZ acts as a dopamine D2-receptor antagonist. [] This antagonism makes it valuable for studying dopaminergic pathways and their implications in various physiological and pathological conditions.
Metopimazine primarily acts as a dopamine D2-receptor antagonist. [] By binding to these receptors, it blocks the action of dopamine, a neurotransmitter involved in various brain functions, including the control of nausea and vomiting. [] This antagonism is the basis for its antiemetic effects.
The synthesis of Metopimazine-d6 generally follows the synthetic routes established for metopimazine, with modifications to incorporate deuterium. While specific methodologies for Metopimazine-d6 are less documented, it can be inferred that deuterated analogs are synthesized through reactions that involve the use of deuterated reagents or solvents.
Due to limited literature on Metopimazine-d6 specifically, detailed protocols remain proprietary or unpublished .
The molecular structure of Metopimazine-d6 retains the core framework of metopimazine, characterized by a phenothiazine ring system connected to a piperidine moiety and a propyl spacer. The presence of six deuterium atoms alters the molecular mass and potentially influences its interactions in biological systems.
While specific chemical reactions involving Metopimazine-d6 are not extensively documented, it can be anticipated that it would undergo similar reactions to those of metopimazine. This includes potential metabolic pathways and interactions with biological targets.
Metopimazine functions primarily as an antidopaminergic agent by antagonizing dopamine D2 receptors in the central nervous system. This action is crucial for its antiemetic effects.
Metopimazine-d6 serves primarily as a research tool rather than a therapeutic agent due to its isotopic labeling. Its applications include:
Metopimazine-d6 is defined as a hexadeuterated isotopologue where deuterium atoms are incorporated at the propylene linker between the phenothiazine core and piperidine carboxamide moiety. Specifically, deuterium replaces hydrogen at all six positions of the propyl chain (-CD2-CD2-CD2-), creating a mass shift that differentiates it from the non-deuterated compound while preserving its stereoelectronic properties [2] [9]. This structural preservation ensures that the deuterated analog maintains the parent drug's pharmacodynamic profile, including high-affinity binding to dopamine D2/D3 receptors and minimal central nervous system penetration due to blood-brain barrier impermeability [1] [5].
Table 1: Structural Properties of Metopimazine-d6 vs. Metopimazine
Property | Metopimazine-d6 | Metopimazine |
---|---|---|
Molecular Formula | C22H21D6N3O3S2 | C22H27N3O3S2 |
Molecular Weight | 451.64 g/mol | 445.60 g/mol |
Deuteration Sites | Propylene linker (-CD₂-CD₂-CD₂-) | N/A |
Key Pharmacophore | Phenothiazine + piperidine carboxamide | Identical |
Receptor Binding | D2/D3 antagonist (comparable) | D2/D3 antagonist |
Synthesis of metopimazine-d6 involves deuterated alkylating agents reacting with 2-(methylsulfonyl)-10H-phenothiazine, followed by conjugation with piperidine-4-carboxamide under controlled conditions to ensure isotopic integrity [9] [10]. The deuterium incorporation induces subtle alterations in carbon-deuterium bond strength (approximately 2-5 kJ/mol stronger than C-H bonds) and reduces metabolic cleavage rates at the labeled sites, which underpins its utility in metabolic studies [2] [10]. Related deuterated metabolites, including metopimazine sulfoxide-d6 (CAS: Not provided; Mol. Wt.: 467.6 g/mol) and metopimazine acid-D6 HCl salt (Mol. Wt.: 489.08 g/mol), have also been synthesized to map oxidative and hydrolytic pathways [5] [6].
Metopimazine-d6 primarily functions as an internal standard in mass spectrometry-based assays, leveraging its near-identical chromatographic behavior to unlabeled metopimazine while exhibiting distinct mass spectral signatures (m/z shift +6). This enables precise quantification of the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissues with minimal matrix interference [2] [6]. Its deployment has been instrumental in elucidating metopimazine's atypical metabolic pathways, particularly the discovery that amidase-mediated hydrolysis to metopimazine acid (MPZA) predominates over cytochrome P450 (CYP)-catalyzed oxidation—a finding critical for predicting drug-drug interaction risks [4] [10].
Table 2: Research Applications of Metopimazine-d6
Application Domain | Mechanistic Insight | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Enables pharmacokinetic profiling in clinical studies | Eliminates ion suppression effects in LC-MS/MS |
Metabolic Pathway Mapping | Identifies MPZA as primary human metabolite | Distinguishes parent drug from metabolites via mass shift |
Enzyme Phenotyping | Confirms microsomal amidase > aldehyde oxidase involvement | Tracks enzyme-specific metabolite ratios in vitro |
DDI Risk Assessment | Demonstrates negligible CYP2D6/3A4 involvement | Avoids isotopic interference in reaction phenotyping |
Additionally, the compound facilitates reaction phenotyping studies by allowing researchers to distinguish enzyme-specific contributions to metopimazine metabolism. When incubated with human liver microsomes and cytosol, metopimazine-d6 helps quantify the relative roles of hepatic amidases (∼90% contribution) versus aldehyde oxidase (minor role) through deuterium isotope effect measurements—observing reduced Vmax for deuterated substrates when bond cleavage is rate-limiting [4] [10]. This approach confirmed that deuterium labeling at the propyl linker does not alter substrate specificity for amidases but slightly attenuates hydrolysis kinetics, providing insights into bond-breaking mechanisms during enzymatic deamination .
The strategic use of deuterium in pharmaceutical research dates to the 1960s, but gained momentum following the 2017 FDA approval of deutetrabenazine for Huntington's disease—a milestone validating deuterium's ability to modulate pharmacokinetics without compromising target engagement. Metopimazine-d6 emerged against this backdrop as a research tool rather than a therapeutic entity, specifically designed to address unique challenges in mapping metopimazine's metabolism [9]. Unlike non-deuterated metopimazine, which undergoes rapid first-pass hydrolysis (absolute bioavailability <20%), the deuterated analog provided sufficient metabolic stability to track low-abundance intermediates and confirm the absence of CYP-mediated oxidation pathways [4] .
Development was driven by the need to resolve ambiguities in metabolic clearance. Early studies identified MPZA as the dominant human metabolite but could not pinpoint the responsible enzymes due to assay limitations. Metopimazine-d6 enabled definitive attribution to microsomal amidases through:
Patent landscapes reflect this evolution, with WO2022146970A1 detailing methods to synthesize and utilize metopimazine-d6 for metabolic studies in gastroparesis—a condition where metopimazine's peripheral D2 antagonism may offer therapeutic benefits [10].
Table 3: Historical Milestones in Deuterated Drug and Research Tools
Time Period | Development | Impact on Metopimazine-d6 Research |
---|---|---|
1960s-1970s | First deuterated drug prototypes synthesized | Established deuterium kinetic isotope effects (DKIE) |
2000-2010 | Commercialization of stable isotope standards | Enabled GMP-grade metopimazine-d6 production |
2017 | FDA approval of deutetrabenazine | Validated deuterium's pharmacological utility |
2020-2022 | Metopimazine amidase pathway characterization | Confirmed using metopimazine-d6 in clinical samples |
2021-Present | NG101 development for gastroparesis | Utilizes deuterated analogs for metabolic studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7